N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with a furan and thiophene moiety, a hydroxy group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as furan, thiophene, and piperidine derivatives.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium on carbon for hydrogenation steps, and reagents like thionyl chloride for sulfonylation.
Industrial Production Methods
Industrial production may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis with intermediate purifications.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction of the carboxamide group to amines using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives of the furan and thiophene rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural complexity.
Receptor Binding: Studied for binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting neurological disorders.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.
Industry
Polymer Additives: Used as an additive in polymer production to enhance material properties.
Chemical Sensors: Incorporated into sensors for detecting specific chemical substances.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, neurotransmission, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxyethyl)piperidine-4-carboxamide: Lacks the thiophene and methylsulfonyl groups.
N-(2-(thiophen-2-yl)-2-hydroxyethyl)piperidine-4-carboxamide: Lacks the furan and methylsulfonyl groups.
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide: Lacks the methylsulfonyl group.
Uniqueness
The presence of both furan and thiophene rings, along with the hydroxy and methylsulfonyl groups, makes N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide unique
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-26(22,23)19-8-6-13(7-9-19)16(20)18-12-17(21,14-4-2-10-24-14)15-5-3-11-25-15/h2-5,10-11,13,21H,6-9,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIZQSXOMZDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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